PTC-209 hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PTC-209 hydrobromide is the hydrobromide salt of PTC-209, which is a potent and selective BMI-1 inhibitor with an IC50 of 0.5 μM . It results in irreversible reduction of cancer-initiating cells (CICs) .

Chemical Reactions Analysis

PTC-209 has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the STAT3 phosphorylation by decreasing the expression level of gp130 . It also induces an overall increase of spontaneously beating induced cardiomyocytes (iCMs) at the end-stage of reprogramming .Physical And Chemical Properties Analysis

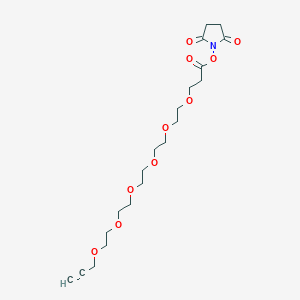

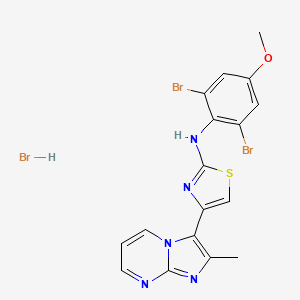

This compound has a molecular weight of 576.1 g/mol . Its molecular formula is C17H14Br3N5OS . The compound is a hydrobromide salt of PTC-209 .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Effects : PTC-209 has demonstrated promising results as an anti-cancer agent. It has been shown to cause a concentration- and time-dependent decrease in cellular viability of lung, breast, and colon cancer cells. This effect extends to inhibiting tumor growth in certain cancer models, suggesting its potential for therapeutic applications in cancer treatment (Sulaiman, Arafat, Iratni, & Attoub, 2019).

Inhibition of BMI-1 : PTC-209 has been identified as an inhibitor of BMI-1, a protein associated with various cancers. Studies have shown that PTC-209 can halt cellular growth in biliary tract cancer cells and inhibit glioblastoma development by downregulating BMI-1 expression (Mayr et al., 2015); (Kong et al., 2018).

Impact on the Tumor Microenvironment : PTC-209 has shown effects on the tumor microenvironment in multiple myeloma, including impairing tube formation, osteoclast development, and osteoblast formation. This suggests that beyond its direct impact on cancer cells, PTC-209 may also affect the surrounding environment that supports tumor growth (Bolomsky et al., 2016).

Combination Therapy Potential : Research indicates that PTC-209 can enhance the effects of other anti-cancer drugs, making it a promising candidate for combination therapy. For instance, it has shown increased efficacy when combined with drugs like Frondoside-A, camptothecin, and cisplatin in certain cancer cells (Sulaiman et al., 2019).

Inhibition of STAT3 Phosphorylation : PTC-209 has been observed to inhibit STAT3 phosphorylation, a pathway often involved in cancer progression, highlighting its molecular mechanism of action in anti-cancer therapy (Sulaiman et al., 2019).

Wirkmechanismus

Target of Action

PTC-209 hydrobromide is a potent and selective inhibitor of BMI-1 . BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog) is a component of the polycomb repressive complex 1 (PRC1) and acts as an epigenetic chromatin modifier for a variety of genes . It contributes to human tumorigenesis via epigenetic transcriptional silencing .

Mode of Action

This compound interacts with its primary target, BMI-1, and robustly reduces its expression presumably by post-transcriptional repression and ubiquitin-proteasomal degradation . This interaction results in significant changes in the cellular processes, including impaired cell proliferation, G1-phase cell cycle arrest, compromised migration and invasiveness, and increased cell apoptosis .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It results in a significant decrease of cyclin D1 (CCND1) and v-myc avian myelocytomatosis viral oncogene homolog (MYC) expression, as well as upregulation of cyclin-dependent kinase inhibitor 1A (CDKN1A) and cyclin-dependent kinase inhibitor 1B (CDKN1B) . Additionally, it leads to upregulation of NOXA and subsequent downregulation of myeloid cell leukemia 1 (MCL-1) protein levels, which likely mediates the apoptotic effects of PTC-209 .

Result of Action

The molecular and cellular effects of this compound’s action include impaired cell proliferation, G1-phase cell cycle arrest, compromised migration and invasiveness, and increased cell apoptosis . It also reduces colony formation, tumorsphere formation, and the percentage of ALDH1+ subpopulation in cells . In a xenograft model, PTC-209 administration significantly reduced tumor growth .

Action Environment

The anti-cancer activity of PTC-209 is upheld in the presence of stromal support or myeloma growth factors insulin-like growth factor 1 (IGF-1) and interleukin 6 (IL-6) . In the tumor microenvironment, PTC-209 impairs tube formation, osteoclast development, and decreases osteoblast formation in a dose-dependent manner . This suggests that environmental factors such as the presence of growth factors and the tumor microenvironment can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

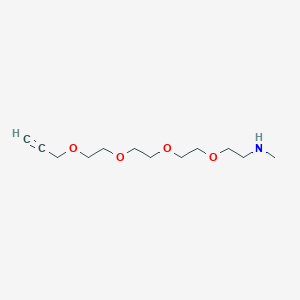

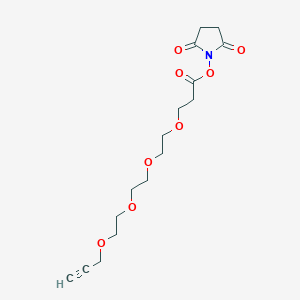

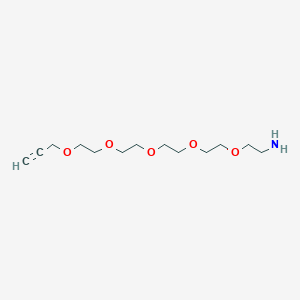

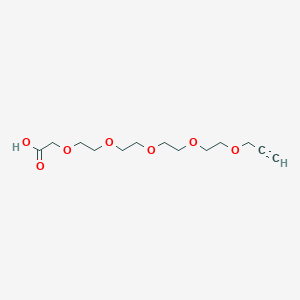

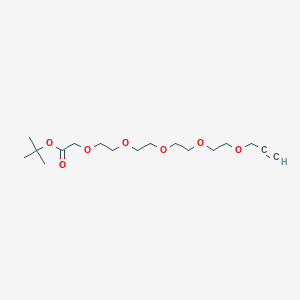

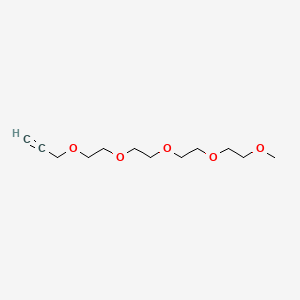

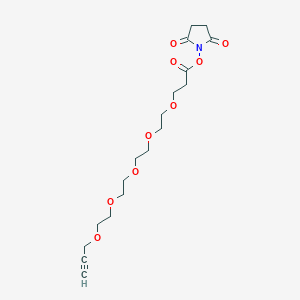

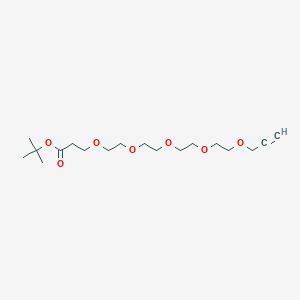

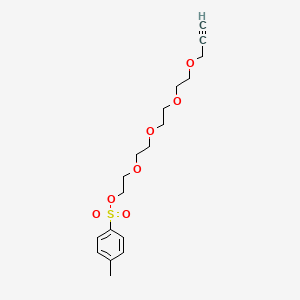

N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2N5OS.BrH/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19;/h3-8H,1-2H3,(H,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPFJYYKFDZXSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Br3N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.